6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide
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Overview
Description
6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.
Amidation Reaction: The key step involves the formation of the amide bond between the carboxylic acid group of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid and the amino group of 2-methoxyaniline. This reaction is typically carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The fluoro group at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinoline-3-carboxamide: Lacks the fluoro and methoxy substituents.
6-chloro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide: Similar structure but with a chloro group instead of a fluoro group.
4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide: Lacks the fluoro substituent.
Uniqueness
6-fluoro-4-hydroxy-N-(2-methoxyphenyl)quinoline-3-carboxamide is unique due to the presence of both the fluoro and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to biological targets, while the methoxy group can modulate its solubility and overall pharmacokinetic properties.
Properties
IUPAC Name |
6-fluoro-N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-23-15-5-3-2-4-14(15)20-17(22)12-9-19-13-7-6-10(18)8-11(13)16(12)21/h2-9H,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHMRBWAPRNYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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